molecular formula C10H10FN3O B1442839 [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250228-33-1

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1442839
M. Wt: 207.2 g/mol
InChI Key: OSKUDTIOPBAFPZ-UHFFFAOYSA-N
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Description

The compound “[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is an organic compound that contains a triazole ring, a fluoro-methylphenyl group, and a methanol group . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse range of biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition, which is a type of click chemistry . The fluoro-methylphenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the fluoro-methylphenyl group, and the methanol group. The presence of these functional groups would likely confer certain chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the triazole ring might participate in reactions with electrophiles, while the methanol group could potentially undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methanol group could enhance its solubility in polar solvents . The presence of the fluorine atom could also influence its properties, as fluorine is highly electronegative .

Scientific Research Applications

Synthesis and Structural Characterization

  • Catalyst- and Solvent-Free Synthesis: A study highlighted an efficient approach for the regioselective synthesis of related triazole compounds, emphasizing the use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method underscores the potential for environmentally friendly synthesis routes for triazole derivatives (Moreno-Fuquen et al., 2019).
  • Crystal Structure Analysis: Research on the crystal structures of triazole compounds, including those structurally related to [1(3fluoro4methylphenyl)1H1,2,3triazol4yl]methanol[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, revealed insights into their molecular conformations and intermolecular interactions. This work contributes to understanding the physicochemical properties and reactivity of triazole derivatives (Gonzaga et al., 2016).

Applications in Chemical Reactions

  • Catalysis: A study described the preparation of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand and its complex with CuCl, which catalyzed the Huisgen 1,3-dipolar cycloaddition efficiently. This highlights the application of triazole derivatives as ligands in catalyzing bioconjugation and click chemistry reactions, offering a robust method for synthesizing complex molecules (Ozcubukcu et al., 2009).
  • Antimicrobial Activity: Triazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential as lead compounds in the development of new antibacterial agents. This application is significant in the search for novel therapeutics to combat resistant bacterial strains (Nagaraj et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential hazards .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKUDTIOPBAFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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